5-Amino-3-(2-fluorophenyl)-5-oxopentanoic acid
Description
5-Amino-3-(2-fluorophenyl)-5-oxopentanoic acid (CAS 1447964-53-5) is a fluorinated β-keto acid derivative with the molecular formula C₁₁H₁₂FNO₃ and a molecular weight of 225.22 g/mol . Its structure features a 2-fluorophenyl substituent at the third carbon and a ketone group at the fifth position, along with a free carboxylic acid moiety.
Properties
IUPAC Name |
5-amino-3-(2-fluorophenyl)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3/c12-9-4-2-1-3-8(9)7(5-10(13)14)6-11(15)16/h1-4,7H,5-6H2,(H2,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDSOWHYGRVYOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)N)CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(2-fluorophenyl)-5-oxopentanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The starting material, 2-fluorobenzene, undergoes nitration to form 2-fluoronitrobenzene. This intermediate is then reduced to 2-fluoroaniline.
Formation of the Amino Acid Backbone: The 2-fluoroaniline is reacted with a suitable α-keto acid, such as α-ketoglutaric acid, under acidic conditions to form the desired 5-amino-3-(2-fluorophenyl)-5-oxopentanoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(2-fluorophenyl)-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂R) can be used for substitution reactions.
Major Products
Oxidation: Formation of 5-nitro-3-(2-fluorophenyl)-5-oxopentanoic acid.
Reduction: Formation of 5-amino-3-(2-fluorophenyl)-5-hydroxypentanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Amino-3-(2-fluorophenyl)-5-oxopentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Amino-3-(2-fluorophenyl)-5-oxopentanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The biological and physicochemical properties of this compound family are highly dependent on the substituent’s electronic and steric effects. Key analogs include:
Key Observations :
Physicochemical Properties
- Lipophilicity : The 4-chloro derivative (logP = 2.47) is more lipophilic than the 4-methoxy analog (predicted logP ~1.2), impacting membrane permeability and bioavailability .
- Acidity : The carboxylic acid group (pKa ~4.6 for the 4-methoxy analog) ensures ionization at physiological pH, enhancing solubility in aqueous environments .
Commercial Availability
- The 4-methoxy and 4-chloro derivatives are commercially available in multi-kilogram quantities, reflecting established demand .
Biological Activity
5-Amino-3-(2-fluorophenyl)-5-oxopentanoic acid is a synthetic compound with potential applications in medicinal chemistry due to its unique structural features. The presence of a fluorine atom in the phenyl group enhances its biological activity compared to similar compounds. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
5-Amino-3-(2-fluorophenyl)-5-oxopentanoic acid is characterized by:
- Chemical Formula : C11H12FNO3
- Molecular Weight : 227.22 g/mol
- Functional Groups : Amino group (-NH2), carbonyl group (C=O), and a fluorinated phenyl ring.
The biological activity of 5-Amino-3-(2-fluorophenyl)-5-oxopentanoic acid is attributed to its ability to interact with various biological macromolecules:
- Hydrogen Bonding : The amino group can form hydrogen bonds with proteins and nucleic acids, potentially influencing their structure and function.
- Hydrophobic Interactions : The fluorophenyl group enhances lipophilicity, facilitating interactions with hydrophobic regions of enzymes and receptors.
Enzyme Inhibition
Research indicates that 5-Amino-3-(2-fluorophenyl)-5-oxopentanoic acid may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been studied for its potential to inhibit gamma-aminobutyric acid aminotransferase (GABA-AT), which could increase GABA levels in the brain, offering therapeutic benefits for neurological disorders such as epilepsy .
Anti-inflammatory and Anticancer Properties
The compound has shown promise in preclinical studies for its anti-inflammatory and anticancer activities:
- Anti-inflammatory Effects : It may modulate inflammatory pathways, reducing cytokine release and inflammation in various models.
- Anticancer Activity : In vitro studies have demonstrated that it can inhibit cell proliferation in cancer cell lines, including MCF-7 (breast cancer) cells, comparable to established chemotherapeutics like tamoxifen .
Case Study 1: GABA-AT Inhibition
A study demonstrated that 5-Amino-3-(2-fluorophenyl)-5-oxopentanoic acid effectively inhibited GABA-AT, leading to increased GABA concentrations. This suggests potential applications in treating epilepsy and other neurological disorders where GABAergic signaling is disrupted .
Case Study 2: Anticancer Activity
In research comparing various compounds for their ability to inhibit MCF-7 cell growth, 5-Amino-3-(2-fluorophenyl)-5-oxopentanoic acid exhibited significant cytotoxic effects at concentrations as low as 0.32 μM. The results indicated that it could serve as a potent anticancer agent, warranting further investigation into its mechanisms and efficacy .
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 5-Amino-3-(2-fluorophenyl)-5-oxopentanoic acid | Contains a fluorine atom; enhanced lipophilicity | Potential GABA-AT inhibitor; anticancer |
| 5-Amino-3-(phenyl)-5-oxopentanoic acid | Lacks fluorine; different reactivity | Limited studies on biological activity |
| 5-Amino-3-(2-chlorophenyl)-5-oxopentanoic acid | Contains chlorine; altered chemical properties | Different interaction profile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
